4-(2,4-Dimethoxybenzoyl)morpholine-3-carbonitrile
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Overview
Description
4-(2,4-Dimethoxybenzoyl)morpholine-3-carbonitrile is an organic compound that features a morpholine ring substituted with a 2,4-dimethoxybenzoyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxybenzoyl)morpholine-3-carbonitrile typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the 2,4-Dimethoxybenzoyl Group: The morpholine ring is then acylated with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Addition of the Nitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxybenzoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or other nitrile derivatives.
Scientific Research Applications
4-(2,4-Dimethoxybenzoyl)morpholine-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxybenzoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dimethoxybenzoyl)morpholine
- 4-(2,4-Dimethoxybenzoyl)piperidine
- 4-(2,4-Dimethoxybenzoyl)thiomorpholine
Uniqueness
4-(2,4-Dimethoxybenzoyl)morpholine-3-carbonitrile is unique due to the presence of both the nitrile and 2,4-dimethoxybenzoyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,4-dimethoxybenzoyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-18-11-3-4-12(13(7-11)19-2)14(17)16-5-6-20-9-10(16)8-15/h3-4,7,10H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVQHOJCHYRDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCOCC2C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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